molecular formula C22H20N2O2S2 B459530 tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate CAS No. 354555-55-8

tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate

Cat. No.: B459530
CAS No.: 354555-55-8
M. Wt: 408.5g/mol
InChI Key: JSKYOFPBZDSNBL-UHFFFAOYSA-N
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Description

tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate: is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.

Scientific Research Applications

tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to proteins or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Uniqueness: tert-butyl 2-{[3-cyano-6-phenyl-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate is unique due to its combination of a thiophene ring, a pyridine ring, and a cyano group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

354555-55-8

Molecular Formula

C22H20N2O2S2

Molecular Weight

408.5g/mol

IUPAC Name

tert-butyl 2-(3-cyano-6-phenyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C22H20N2O2S2/c1-22(2,3)26-20(25)14-28-21-17(13-23)16(19-10-7-11-27-19)12-18(24-21)15-8-5-4-6-9-15/h4-12H,14H2,1-3H3

InChI Key

JSKYOFPBZDSNBL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N

Canonical SMILES

CC(C)(C)OC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CS3)C#N

Origin of Product

United States

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